4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
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Overview
Description
4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound characterized by its unique spirocyclic structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the spirocyclic framework imparts unique chemical and physical properties, making it a valuable target for synthetic chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spirocyclic core: This step often involves the cyclization of a linear precursor through a [2,3]-Stevens rearrangement or similar cyclization reaction.
Introduction of the chlorobenzoyl group: This step is usually achieved through an acylation reaction using 2-chlorobenzoyl chloride in the presence of a base such as triethylamine.
Functionalization of the carboxylic acid group: This step may involve the hydrolysis of an ester intermediate or direct carboxylation of a precursor.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. Key considerations include the choice of solvents, reaction temperatures, and purification methods to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of functional groups such as ketones or carboxylic acids.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its spirocyclic framework can be utilized in the design of novel materials with specific mechanical or electronic properties.
Biological Studies: The compound can be used as a biochemical tool to study cellular processes and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Halichlorine: A marine natural product with a similar spirocyclic structure, known for its biological activity.
Pinnaic Acid: Another marine alkaloid with a spirocyclic framework, used in biochemical research.
Uniqueness
4-(2-Chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4
Properties
IUPAC Name |
4-(2-chlorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4/c1-11-6-8-17(9-7-11)19(14(10-23-17)16(21)22)15(20)12-4-2-3-5-13(12)18/h2-5,11,14H,6-10H2,1H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXGOZZMWXGMLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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